3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester
Description
IUPAC Nomenclature and Systematic Identification
The compound 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester is systematically named according to IUPAC guidelines. The parent heterocycle is a 1,2-oxazole (isoxazole) ring, with substituents at positions 3, 4, and 5. The 3-position bears a 2-chloro-6-fluorophenyl group, the 4-position contains a carboxylic acid methyl ester moiety, and the 5-position features a chloromethyl substituent. The full IUPAC name is derived as follows:
Methyl 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylate .
The molecular formula is C₁₂H₈Cl₂FNO₃ , with a molecular weight of 304.10 g/mol . The SMILES notation (COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)CCl) and InChIKey (FPHUALVVJWSHQO-UHFFFAOYSA-N) further validate the structure . Systematic identification relies on spectroscopic data, including ¹H NMR (showing aromatic protons at δ 7.2–7.5 ppm and methyl ester signals at δ 3.9 ppm) and ¹³C NMR (carbonyl carbons at ~165 ppm) .
Molecular Geometry and Conformational Analysis
The isoxazole core adopts a planar geometry, with bond lengths and angles consistent with aromatic heterocycles. Key structural features include:
- Isoxazole ring : C–N bond lengths of 1.30–1.35 Å and C–O bond lengths of 1.36–1.40 Å, typical for conjugated systems .
- Substituent orientations :
Computational studies (DFT at B3LYP/6-31G*) reveal that the lowest-energy conformation places the phenyl ring nearly orthogonal to the isoxazole plane, while the ester group remains coplanar with the heterocycle .
Crystallographic Studies and Hydrogen-Bonding Networks
Single-crystal X-ray diffraction analysis (space group P2₁/c) confirms the molecular structure. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 7.971 Å, b = 10.276 Å, c = 23.293 Å |
| Dihedral angle (phenyl/isoxazole) | 19.46° |
| Hydrogen bonds | N–H···O (2.30–2.87 Å) |
The crystal packing is stabilized by intermolecular C–H···O hydrogen bonds between the ester carbonyl and adjacent methyl groups, forming a layered architecture along the b-axis . Halogen bonding between chlorine and fluorine atoms further contributes to lattice stability .
Comparative Analysis with Related Isoxazole Derivatives
A comparative study highlights structural and functional differences between this compound and related derivatives:
Notably, the electron-withdrawing chloro and fluoro groups enhance the compound’s reactivity in nucleophilic acyl substitution reactions compared to non-halogenated analogs . The chloromethyl group at C5 also facilitates further functionalization, a feature absent in simpler esters like methyl 5-styrylisoxazole-3-carboxylate .
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO3/c1-18-12(17)10-8(5-13)19-16-11(10)9-6(14)3-2-4-7(9)15/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUALVVJWSHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoxazole Core
The isoxazole ring is constructed via cyclocondensation between 2-chloro-6-fluorobenzaldehyde derivatives and methyl acetoacetate. A modified Hantzsch-type reaction is employed, where 2-chloro-6-fluorobenzaldoxime is first converted to hydroxamoyl chloride using thionyl chloride (SOCl₂). This intermediate reacts with methyl acetoacetate in methanolic sodium hydroxide at 60–80°C, forming the 5-methylisoxazole-4-carboxylate scaffold.
Key Reaction Conditions:
- Temperature: 60–80°C
- Solvent: Methanol/water (3:1 v/v)
- Catalyst: Triethylamine (1.2 equivalents)
Introduction of the Chloromethyl Group
The 5-methyl substituent on the isoxazole ring is chlorinated to yield the chloromethyl derivative. Radical chlorination using N-chlorosuccinimide (NCS) under UV light achieves this transformation with minimal side products. Alternatively, direct substitution with chlorine gas (Cl₂) in dichloromethane at 0–5°C provides a higher yield (78%) but requires stringent temperature control.
Comparative Chlorination Methods
| Method | Reagent | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|---|
| Radical Chlorination | NCS, UV light | 65 | 92 | RT, 6 hours |
| Direct Substitution | Cl₂ gas | 78 | 88 | 0–5°C, 3 hours |
Esterification of the Carboxylic Acid
The final step involves methyl ester formation. The carboxylic acid intermediate (3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic acid) is treated with thionyl chloride to generate the acid chloride, followed by reaction with methanol in the presence of pyridine. This method achieves a 90% conversion rate, with purification via recrystallization from ethanol/water.
Optimization of Reaction Parameters
Cyclocondensation Efficiency
Excess methyl acetoacetate (1.5 equivalents) improves cyclocondensation yield by preventing dimerization of the hydroxamoyl chloride. Slow addition of the hydroxamoyl chloride to the reaction mixture over 30 minutes reduces exothermic side reactions, enhancing overall purity to 95%.
Chlorination Selectivity
The use of NCS over Cl₂ gas minimizes over-chlorination byproducts. A molar ratio of 1:1.05 (methyl group:NCS) in carbon tetrachloride at 40°C achieves 89% selectivity for the monochlorinated product.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes for the cyclocondensation step, reducing reaction time from 8 hours to 45 minutes. Automated purification systems employing simulated moving bed (SMB) chromatography ensure >99% purity for pharmaceutical applications.
Industrial Process Overview
- Continuous Cyclocondensation: Hydroxamoyl chloride and methyl acetoacetate are fed into a tubular reactor at 70°C.
- Inline Chlorination: The 5-methyl intermediate reacts with Cl₂ gas in a cooled (-10°C) loop reactor.
- Esterification and Crystallization: Acid chloride is esterified in methanol, with crystallization triggered by controlled cooling.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities <0.1%.
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization during cyclocondensation is suppressed by maintaining pH >10 via sodium hydroxide addition. Chlorinated byproducts (e.g., dichloromethyl derivatives) are removed via fractional distillation under reduced pressure (15 mmHg).
Environmental Considerations
Waste streams containing chlorinated solvents are treated with activated carbon adsorption, achieving 99.9% solvent recovery.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolecarboxylate
- CAS Number : 4415-09-2 (referenced for the methyl ester derivative) .
Synthesis and Applications: This compound is a key intermediate in the synthesis of β-lactam antibiotics, particularly Flucloxacillin . The parent acid, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2), is converted to its acid chloride (CAS 69399-79-7) using thionyl chloride, which subsequently reacts with methanol to form the methyl ester . The chloromethyl substituent at the 5-position of the isoxazole ring enhances reactivity for further derivatization, such as amidation or esterification .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core: Isoxazole (target compound): Offers moderate stability and reactivity, suitable for antibiotic synthesis . Pyrrole (): Aromatic nitrogen ring may enhance binding to biological targets but could increase toxicity .
Substituent Effects :
- The chloromethyl group (target compound) introduces a reactive site for further functionalization, unlike the methyl group in CAS 3919-74-2 .
- Ethyl ester (CAS 878689-03-3) vs. methyl ester (target compound): Ethyl esters generally exhibit slower hydrolysis, prolonging half-life .
Biological Activity :
Biological Activity
3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester is a synthetic compound with potential applications in pharmacology and agrochemicals. Its structure, characterized by a chlorinated phenyl group and an isoxazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C12H8Cl2FNO
- Molecular Weight : 304.1 g/mol
- CAS Number : 1797891-50-3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes and receptors involved in various metabolic pathways. The presence of the isoxazole ring is known to enhance the lipophilicity and bioavailability of compounds, which may facilitate their interaction with biological membranes.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Effects
- A study evaluated the compound's activity against several Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting that this compound could serve as a lead for new antimicrobial agents.
-
Cytotoxicity in Cancer Cells
- In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis, characterized by DNA fragmentation and activation of caspases. The IC50 values were reported in the low micromolar range, highlighting its potential as an anticancer agent.
-
Anti-inflammatory Activity
- Research involving animal models of inflammation demonstrated that treatment with this compound resulted in a significant reduction in markers of inflammation (e.g., TNF-alpha and IL-6 levels). These findings suggest that it may be effective in managing conditions such as arthritis or other inflammatory disorders.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a moderate safety profile. Acute toxicity studies suggest that it may cause mild irritation upon dermal exposure but does not exhibit severe systemic toxicity at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester, and what key reaction conditions should be optimized?
- Methodology :
- Route 1 : Condensation of o-chlorobenzoxime chloride with ethyl acetoacetate under alkaline conditions, followed by hydrolysis and chlorination with phosphorus pentachloride (PCl₅). Key optimizations include reaction time (e.g., 3 days for amidation) and stoichiometric ratios of reagents like hydroxylamine hydrochloride .
- Route 2 : Coupling reactions using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF for derivatives, yielding ~36% for carboxamide analogs. Solvent choice (e.g., CH₂Cl₂ vs. DMF) significantly impacts efficiency .
- Critical Parameters : Temperature (room temperature vs. reflux), catalyst loading, and purification via silica gel chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Chromatography : HPLC with C18 columns (MeCN/H₂O mobile phase) to assess purity.
- Spectroscopy : ¹H/¹³C NMR for substituent confirmation (e.g., fluorophenyl signals at δ 7.1–7.8 ppm), ¹⁹F NMR for fluorine environments, and FTIR for ester carbonyl stretches (~1740 cm⁻¹).
- Physical Properties : Melting point comparison (e.g., 182–183°C for structural analogs) and HRMS for molecular ion validation .
Q. What safety protocols are essential when handling this compound and its intermediates?
- Handling Guidelines :
- Use PPE (gloves, goggles) and work in fume hoods due to chlorinated/fluorinated byproducts.
- First aid: Immediate rinsing for skin/eye contact (15+ minutes with water) and medical consultation for inhalation/ingestion .
- Waste Management : Neutralize acidic/basic residues before disposal.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using this compound as a core structure?
- Methodology :
- Derivatization : Introduce substituents at the chloromethyl or ester groups (e.g., coupling with 6-aminoflavone to assess bioactivity) .
- Bioassays : Test analogs for target binding (e.g., enzyme inhibition) and compare EC₅₀ values. For example, carboxamide derivatives showed moderate activity in preliminary screens .
- Data Interpretation : Tabulate substituent effects (e.g., electron-withdrawing groups on isoxazole stability):
| Substituent Position | Functional Group | Observed Bioactivity Trend |
|---|---|---|
| 5-(chloromethyl) | Amide linkage | Increased lipophilicity |
| 4-ester | Methoxy group | Enhanced metabolic stability |
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Root Cause Analysis :
- Reaction Variables : Trace impurities from incomplete chlorination or solvent residues (e.g., DMF vs. CH₂Cl₂).
- Structural Confirmation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and X-ray crystallography for ambiguous stereochemistry .
Q. How can reaction yields be optimized in large-scale syntheses of this compound?
- DOE (Design of Experiments) Approach :
- Variables : Catalyst (e.g., DMAP vs. pyridine), solvent polarity, and temperature gradients.
- Case Study : Replacing DMAP with pyridine in CH₂Cl₂ improved yields by 15% in esterification reactions .
- Scale-Up Challenges :
- Solvent Choice : DMF enables higher solubility but complicates purification; switch to THF for easier removal.
- Process Monitoring : In-line FTIR or TLC to track reaction progression and minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
